molecular formula C16H13Cl3N4O3 B12913117 1-(2,3,5-Trichloro-4,6-dicyanophenyl)-L-prolyl-L-alanine CAS No. 648909-33-5

1-(2,3,5-Trichloro-4,6-dicyanophenyl)-L-prolyl-L-alanine

Cat. No.: B12913117
CAS No.: 648909-33-5
M. Wt: 415.7 g/mol
InChI Key: QWCAIYUATVUMBS-XVKPBYJWSA-N
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Description

(S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a trichloro-dicyanophenyl group attached to a pyrrolidine ring, which is further connected to a propanoic acid moiety. The stereochemistry of the compound is defined by the (S)-configuration at both chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the trichloro-dicyanophenyl group, and subsequent coupling with the propanoic acid moiety. Common reagents used in these reactions include:

    Pyrrolidine formation: This step may involve the cyclization of appropriate precursors under basic conditions.

    Introduction of trichloro-dicyanophenyl group: This can be achieved through nucleophilic substitution reactions using trichloro-dicyanobenzene derivatives.

    Coupling with propanoic acid: This step often involves amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trichloro-dicyanophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((S)-1-(2,3,5-Trichlorophenyl)pyrrolidine-2-carboxamido)propanoic acid
  • (S)-2-((S)-1-(4,6-Dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid
  • (S)-2-((S)-1-(2,3,5-Trichloro-4-cyanophenyl)pyrrolidine-2-carboxamido)propanoic acid

Uniqueness

(S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid is unique due to the presence of both trichloro and dicyano groups on the phenyl ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

648909-33-5

Molecular Formula

C16H13Cl3N4O3

Molecular Weight

415.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(2,3,5-trichloro-4,6-dicyanophenyl)pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C16H13Cl3N4O3/c1-7(16(25)26)22-15(24)10-3-2-4-23(10)14-9(6-21)11(17)8(5-20)12(18)13(14)19/h7,10H,2-4H2,1H3,(H,22,24)(H,25,26)/t7-,10-/m0/s1

InChI Key

QWCAIYUATVUMBS-XVKPBYJWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C#N

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C#N

Origin of Product

United States

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